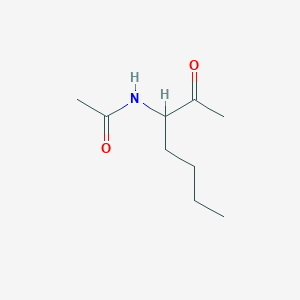

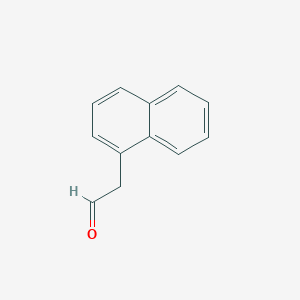

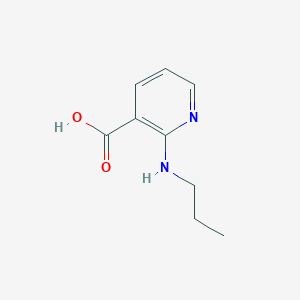

N-(2-oxoheptan-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-oxoheptan-3-yl)acetamide, also known as N-acetyl-2-oxoheptanamide, is a synthetic, nitrogen-containing molecule belonging to the amide class of compounds. N-(2-oxoheptan-3-yl)acetamide has been the subject of a variety of scientific research applications, including its use as an inhibitor of enzymes, as a research tool in studying protein-protein interactions, and as a potential therapeutic agent for various diseases.

Scientific Research Applications

Muscarinic Agonist Activity of Substituted Acetamides

- A study on substituted N-(silatran-1-ylmethyl)acetamides revealed their partial muscarinic agonist activity, demonstrating the potential for binding directly to cholinoreceptors of ileal smooth muscle. This suggests a pathway for exploring muscarinic receptor-targeted therapies or studies (Pukhalskaya et al., 2010).

Synthesis of Novel Acetamide Derivatives

- Research on the synthesis of N-((2-oxo-3-substituted-oxazolidin-5-yl)methyl)acetamide introduced a new method for producing these compounds, highlighting a route for chemical synthesis with potential applications in medicinal chemistry and drug development (Yang Chao, 2008).

Coordination Complexes and Antioxidant Activity

- Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide were synthesized, with studies showing significant antioxidant activity. This opens avenues for exploring these complexes in oxidative stress-related conditions or as antioxidants (Chkirate et al., 2019).

Photochemical and Thermochemical Modeling

- Benzothiazolinone acetamide analogs were studied for their potential as photosensitizers in dye-sensitized solar cells (DSSCs), with findings indicating good light harvesting efficiency (LHE) and non-linear optical (NLO) activity. This suggests a role in enhancing the efficiency of photovoltaic cells (Mary et al., 2020).

Analgesic Activity of Acetamide Derivatives

- A study focusing on the synthesis and investigation of analgesic activities of some acetamide derivatives showed potential in addressing pain through novel compounds, pointing towards therapeutic applications in pain management (Kaplancıklı et al., 2012).

Antimicrobial Agents from Acetamide Derivatives

- The synthesis and evaluation of (2-oxo-3-(arylimino)indolin-1-yl)-N-aryl acetamide derivatives as antimicrobial agents underscore the potential for developing new antibacterial and antifungal treatments (Debnath & Ganguly, 2015).

properties

IUPAC Name |

N-(2-oxoheptan-3-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-4-5-6-9(7(2)11)10-8(3)12/h9H,4-6H2,1-3H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCAFDOQZXNRZPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20505587 |

Source

|

| Record name | N-(2-Oxoheptan-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30057-76-2 |

Source

|

| Record name | N-(2-Oxoheptan-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-Benzo[D][1,2,3]triazol-1-YL)ethanamine hydrochloride](/img/structure/B1315140.png)